molecular formula C7H11NO2S B11723665 Ethyl 5-thioxo-L-prolinate CAS No. 80442-95-1

Ethyl 5-thioxo-L-prolinate

Cat. No.: B11723665
CAS No.: 80442-95-1
M. Wt: 173.24 g/mol
InChI Key: MKXRCPKGURCHRF-YFKPBYRVSA-N
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Description

(S)-ethyl 5-thioxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a thioxo group, which is a sulfur analog of a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 5-thioxopyrrolidine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of ethyl 2-pyrrolidone-5-carboxylate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the thioxo group.

Industrial Production Methods

Industrial production of (S)-ethyl 5-thioxopyrrolidine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 5-thioxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-ethyl 5-thioxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-ethyl 5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The thioxo group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxopyrrolidine-2-carboxylate: Similar structure but contains an oxo group instead of a thioxo group.

    tert-Butyl 5-oxopyrrolidine-2-carboxylate: Another analog with a tert-butyl ester group.

Uniqueness

(S)-ethyl 5-thioxopyrrolidine-2-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

80442-95-1

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl (2S)-5-sulfanylidenepyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-3-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11)/t5-/m0/s1

InChI Key

MKXRCPKGURCHRF-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=S)N1

Canonical SMILES

CCOC(=O)C1CCC(=S)N1

Origin of Product

United States

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